molecular formula C16H24N2O2S B2593519 (E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1799265-39-6

(E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2593519
CAS No.: 1799265-39-6
M. Wt: 308.44
InChI Key: FBGGKCDVFLIQDJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a conjugated (E)-acrylamide backbone, a thiophen-2-yl substituent, and a tertiary amine-containing side chain (2-(dimethylamino)ethyl) linked to a tetrahydro-2H-pyran-4-yl group.

Properties

IUPAC Name

(E)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-17(2)9-10-18(14-7-11-20-12-8-14)16(19)6-5-15-4-3-13-21-15/h3-6,13-14H,7-12H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGGKCDVFLIQDJ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C1CCOCC1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process:

  • Formation of the Acrylamide Backbone: : The initial step involves the preparation of the acrylamide backbone through a reaction between an appropriate acrylate and an amine. This reaction is often catalyzed by a base such as triethylamine and conducted under an inert atmosphere to prevent oxidation.

  • Introduction of the Dimethylaminoethyl Group: : The dimethylaminoethyl group is introduced via a nucleophilic substitution reaction. This step requires the use of a suitable leaving group, such as a halide, and a nucleophile, such as dimethylamine.

  • Cyclization to Form the Tetrahydropyran Ring: : The tetrahydropyran ring is formed through an intramolecular cyclization reaction. This step may involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the cyclization process.

  • Attachment of the Thiophene Ring: : The final step involves the attachment of the thiophene ring through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.

    Substitution: Alkyl halides, dimethylformamide as solvent, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter systems, while the thiophene ring could facilitate binding to hydrophobic pockets within proteins.

Comparison with Similar Compounds

Backbone and Electronic Modifications

  • Thiophene vs.

Side-Chain Variations

  • Amine Functionality: The dimethylaminoethyl group in the target compound may enhance solubility and membrane permeability compared to allyl (6d) or propyl (5112) chains .
  • Tetrahydro-2H-pyran vs. Thiopyran : The oxygen atom in pyran (target compound) versus sulfur in thiopyran (4) alters lipophilicity and metabolic stability .

Biological Activity

(E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Structural Characteristics

The compound features:

  • Dimethylaminoethyl Group : Enhances solubility and potential interactions with biological targets.
  • Tetrahydropyran Ring : Provides structural stability and may influence pharmacokinetics.
  • Thiophene Ring : Known for its role in enhancing binding to hydrophobic sites in proteins.

The biological activity of this compound may involve:

  • Enzyme Interaction : Potential to inhibit or modulate enzyme activity, particularly in pathways related to neurological or inflammatory responses.
  • Receptor Binding : The dimethylamino group suggests possible interactions with neurotransmitter receptors, which could influence signaling pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a related compound demonstrated potent inhibition of PDGFRα, a receptor implicated in Chronic Eosinophilic Leukemia (CEL). The study showed that the compound inhibited cell proliferation at low nanomolar concentrations (IC50 = 132 nM) and exhibited selectivity against other kinases, indicating a promising therapeutic profile for targeting specific cancer pathways .

Neuropharmacological Effects

Given the structural components, particularly the dimethylamino group, there are implications for neuropharmacological activity. Compounds with similar structures have been explored for their effects on neurotransmitter systems, suggesting that this compound could influence mood disorders or neurodegenerative conditions.

Case Studies

  • Inhibition of PDGFRα :
    • Objective : To assess the potency of related compounds on PDGFRα in CEL cell lines.
    • Findings : The compound exhibited significant inhibition of cell proliferation and induced apoptosis in treated cells, highlighting its potential as a targeted therapy for hematological malignancies .
  • Histone Deacetylase Inhibition :
    • Objective : Evaluate the compound's effect under different light conditions.
    • Findings : Related compounds showed enhanced potency under illumination compared to dark conditions, suggesting that structural modifications can lead to improved therapeutic effects through photochemical activation .

Drug Development

The unique structure of this compound positions it as a valuable lead compound in drug discovery:

  • Targeting Kinases : Its ability to interact selectively with kinases opens avenues for developing treatments for various cancers and other diseases.
  • Neurological Disorders : Potential applications in treating disorders related to neurotransmitter imbalances.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its synthesis often involves multi-step processes that can be optimized for efficiency, making it a candidate for further exploration in medicinal chemistry .

Summary Table of Biological Activities

Activity TypeMechanism/TargetIC50 ValueReference
PDGFRα InhibitionCell proliferation inhibition132 nM
Histone DeacetylaseLight-dependent activationVaries
Neurotransmitter InteractionPotential modulation of receptorsTBDLiterature Review

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(2-(dimethylamino)ethyl)-N-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)acrylamide, and how can stereochemical purity be ensured?

  • Methodology : The synthesis of acrylamide derivatives often involves a multi-step approach. For example, tetrahydro-2H-pyran (THP) intermediates can be protected using 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate in anhydrous dichloromethane (DCM) . Stereochemical control may require chiral catalysts or resolution techniques, such as chiral HPLC. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) should confirm the (E)-configuration and purity .

Q. How should researchers characterize the physicochemical properties of this compound, particularly solubility and stability?

  • Methodology : Use reversed-phase HPLC to assess solubility in aqueous buffers (e.g., PBS at pH 7.4) and organic solvents (DMSO, ethanol). Stability studies under varying temperatures (4°C, 25°C) and pH conditions (3–9) over 72 hours can identify degradation pathways. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) evaluate thermal stability .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodology : Receptor-binding assays (e.g., radioligand displacement for μ-opioid receptors, as seen in structurally related G protein-biased agonists ) and functional assays (cAMP accumulation, β-arrestin recruitment) can assess target engagement. Cell viability assays (MTT, ATP-luminescence) in HEK293 or CHO cells determine cytotoxicity thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for specific receptor subtypes?

  • Methodology : Systematically modify substituents (e.g., dimethylaminoethyl group, THP ring) and evaluate changes in binding affinity (IC₅₀) and functional potency (EC₅₀). Computational docking (AutoDock, Schrödinger) paired with mutagenesis studies identifies critical residues for receptor interaction. For example, replacing the thiophene moiety with furan or pyridine alters steric and electronic interactions .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodology : Pharmacokinetic (PK) profiling in rodent models assesses bioavailability, plasma half-life, and blood-brain barrier penetration. If in vitro potency does not translate in vivo, consider prodrug strategies (e.g., esterification of acrylamide) or formulation optimization (nanoparticle encapsulation). Metabolite identification via LC-MS/MS clarifies degradation pathways .

Q. How can researchers validate target engagement in complex biological systems (e.g., CNS tissues)?

  • Methodology : Use positron emission tomography (PET) with a radiolabeled analog (e.g., carbon-11 or fluorine-18 isotopes) for non-invasive imaging in live animals. Ex vivo autoradiography and immunohistochemistry in brain slices confirm regional binding specificity. Orthogonal assays, such as ex vivo electrophysiology, link receptor occupancy to functional outcomes .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response curves with high variability?

  • Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curve) with Bayesian hierarchical modeling to account for inter-experiment variability. Use tools like GraphPad Prism or R packages (drc, brms). Outlier detection (Grubbs’ test) and normalization to internal controls (e.g., housekeeping genes in qPCR) improve reliability .

Q. How should researchers design studies to assess off-target effects in kinase or GPCR panels?

  • Methodology : Screen against broad target panels (e.g., Eurofins CEREP or DiscoverX KINOMEscan) at 10 µM concentration. For GPCRs, use calcium flux or GTPγS binding assays. Machine learning tools (e.g., SEA, SwissTargetPrediction) predict off-target interactions based on structural similarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.